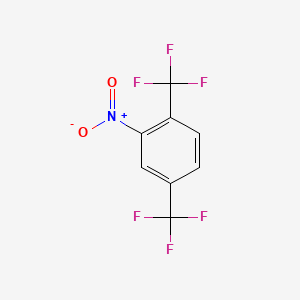

2,5-Bis(trifluoromethyl)nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVUOHHNCMTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370100 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-88-7 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)nitrobenzene: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics. This compound emerges as a pivotal intermediate, a chemical scaffold engineered with two strategically placed CF₃ groups and a versatile nitro functional group.[1][2] This guide offers a comprehensive technical overview for researchers and development scientists, delving into the core chemical properties, synthesis, reactivity, and high-value applications of this compound, grounding theoretical knowledge in practical, field-proven insights.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective handling, reaction design, and application. The molecule's structure is characterized by a benzene ring substituted with a nitro group at position 1 and two trifluoromethyl groups at positions 2 and 5.[3] These powerful electron-withdrawing groups profoundly influence the molecule's stability, reactivity, and physical state.[3][4]

The compound typically presents as a pale yellow to yellow liquid under standard conditions.[5][6] Its high molecular weight and fluorination contribute to a relatively high boiling point and density. A summary of its key physical and chemical properties is provided below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 320-88-7 | [5][6] |

| Molecular Formula | C₈H₃F₆NO₂ | [1][6] |

| Molecular Weight | 259.11 g/mol | [1][6] |

| Appearance | Pale yellow to yellow liquid | [5][6] |

| Boiling Point | 70-75 °C @ 15 mmHg | [1][5][6] |

| Density | ~1.57 g/cm³ | [1][5] |

| Flash Point | 77 °C | [5][6] |

| Refractive Index | ~1.423 | [5][6] |

| Solubility | Soluble in Chloroform, Methanol | [5] |

| InChI Key | BZKVUOHHNCMTLH-UHFFFAOYSA-N | [6] |

Note: Physical properties can vary slightly based on purity and measurement conditions.

Part 2: Synthesis and Manufacturing Insights

The industrial production of this compound is a critical process, as its purity directly impacts the success of subsequent synthetic steps. The most prevalent and economically viable method involves the direct nitration of 1,4-bis(trifluoromethyl)benzene.[7][8][9]

Causality in Synthesis: The Nitration Mechanism

The choice of reagents and conditions for this electrophilic aromatic substitution is dictated by the deactivated nature of the starting material. The two CF₃ groups strongly withdraw electron density from the benzene ring, making it less susceptible to electrophilic attack than benzene itself. Consequently, potent nitrating conditions are required. This is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as concentrated sulfuric acid or fuming sulfuric acid (oleum).[7][8] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation by the CF₃ groups.

Validated Experimental Protocol: Nitration of 1,4-Bis(trifluoromethyl)benzene

The following protocol is a representative synthesis adapted from established patent literature, providing a self-validating system for producing high-purity this compound.[7][8]

Step 1: Reactor Charging

-

In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, charge 96% sulfuric acid.

-

Begin cooling the acid to 0-5 °C using an ice bath.

Step 2: Nitric Acid Addition

-

Slowly add 98% concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C. This exothermic step forms the nitrating mixture.

Step 3: Substrate Addition

-

Once the nitrating mixture is prepared and cooled, add 1,4-bis(trifluoromethyl)benzene dropwise from the funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 5-15 °C.

-

Expert Insight: Precise temperature control is crucial here. Higher temperatures can lead to undesired side reactions, such as polysubstitution or sulfonation, reducing the yield and purity of the target compound.[8]

Step 4: Reaction and Monitoring

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C.

-

Stir the reaction at this temperature for 8-10 hours. The reaction progress should be monitored by gas chromatography (GC) until the starting material is consumed.

Step 5: Work-up and Isolation

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The crude product will separate as an oil. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize residual acid, then with brine, and finally dry over anhydrous magnesium sulfate.

Step 6: Purification

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation (e.g., at 70-73 °C / 1200 Pa) to yield this compound as a pale yellow liquid with high purity (>99% by GC).[7]

-

The structure of the final product should be confirmed by GC-MS, ¹H-NMR, and ¹⁹F-NMR analysis.[7]

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three functional components: the two CF₃ groups and the nitro group. This unique electronic arrangement makes it a versatile intermediate for constructing complex molecules.

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, yielding 2,5-bis(trifluoromethyl)aniline .[10] This transformation is a gateway to a vast array of further chemical modifications. The reduction is typically accomplished via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon.[7][11] This aniline derivative is a critical building block for many pharmaceuticals and agrochemicals.[10]

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the aromatic ring highly electron-deficient. This significantly activates the ring towards nucleophilic aromatic substitution reactions, a pathway not typically favorable for simple benzene derivatives.[1] This allows for the introduction of various nucleophiles, further expanding its synthetic potential.

Part 4: Applications in Drug Development & Advanced Materials

The true value of this compound is realized in its application as a strategic starting material. Its derivatives are integral to the synthesis of high-value commercial products.

Case Study: Synthesis of Dutasteride

A prominent example of its utility is in the synthesis of Dutasteride, a 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia (BPH).[3][11] The synthesis leverages the aniline derivative obtained from the title compound.

In this pathway, this compound is first reduced to 2,5-bis(trifluoromethyl)aniline.[10][11] This aniline is then used as a key precursor in a series of reactions to construct the final complex structure of Dutasteride.[3] The presence of the two CF₃ groups in the final API is critical for its pharmacological profile, enhancing its metabolic stability and potency.[2]

Other Applications

Beyond pharmaceuticals, this compound and its derivatives are explored for:

-

Agrochemicals: The CF₃ groups can impart desired properties like stability and efficacy in pesticides and herbicides.[1][7][10]

-

Functional Materials: Fluorinated aromatics are used in the development of specialty materials such as liquid crystals and high-performance polymers, where they contribute to thermal stability and unique electronic properties.[1][2]

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. Based on available safety data sheets (SDS), the compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[6]

-

Precautions for Safe Handling: Use only in well-ventilated areas. Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat. Avoid breathing vapor or mist. Wash hands thoroughly after handling.[6][12]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[5][6] It is noted as being light-sensitive, so storage in opaque or amber containers is advisable.[5]

Conclusion

This compound is more than a simple chemical; it is a highly engineered building block that provides a direct route to incorporating two valuable trifluoromethyl groups onto an aromatic scaffold. Its well-defined synthesis, predictable reactivity—primarily the reduction to its aniline counterpart—and proven utility in the synthesis of complex, high-value molecules like Dutasteride solidify its importance. For researchers in drug discovery and materials science, a thorough understanding of this intermediate's properties and protocols is essential for unlocking new innovations and advancing molecular design.

References

-

Understanding the Chemical Properties and Synthesis of 2,5-Bis(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- US6930214B2 - Process for producing this compound - Google Patents.

- EP1468983A1 - Process for producing this compound - Google Patents.

-

This compound - MySkinRecipes . MySkinRecipes. [Link]

- WO2003062187A1 - Process for producing this compound - Google Patents.

- DE60317626T2 - PROCESS FOR PREPARING 2,5-BIS (TRIFLUOROMETHYL) NITROBENZOLE - Google Patents.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 320-88-7: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 320-88-7 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. US6930214B2 - Process for producing this compound - Google Patents [patents.google.com]

- 8. EP1468983A1 - Process for producing this compound - Google Patents [patents.google.com]

- 9. WO2003062187A1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. Buy 2,5-Bis(trifluoromethyl)aniline | 328-93-8 [smolecule.com]

- 11. 2,5-Bis(trifluoromethyl)aniline | 328-93-8 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)nitrobenzene (CAS 320-88-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Bis(trifluoromethyl)nitrobenzene is a highly specialized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by two potent electron-withdrawing trifluoromethyl groups and a versatile nitro functionality, imparts a distinct reactivity profile that is harnessed in the synthesis of complex molecules. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly as a key intermediate in pharmaceutical manufacturing. We will delve into the mechanistic underpinnings of its reactivity and provide practical insights for its handling and utilization in a research and development setting.

Physicochemical Properties and Structural Elucidation

This compound is a light yellow to brown clear liquid at room temperature.[1][2][3] The presence of two trifluoromethyl groups and a nitro group on the benzene ring profoundly influences its physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 320-88-7 | [1][2][3] |

| Molecular Formula | C₈H₃F₆NO₂ | [1][2][3] |

| Molecular Weight | 259.11 g/mol | [1][2][3] |

| Appearance | Light yellow to brown clear liquid | [1][2] |

| Boiling Point | 70-75 °C at 15 mmHg | [1] |

| Density | 1.57 g/cm³ | [1][2] |

| Refractive Index | n20D 1.43 | [1][2] |

The structural identity of this compound is unequivocally confirmed through a suite of spectroscopic techniques. While publicly accessible raw spectral data is limited, patent literature confirms its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹⁹F NMR.[4][5]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is anticipated to be complex due to the asymmetry of the molecule and potential fluorine-proton coupling. The three aromatic protons would appear in the downfield region, significantly deshielded by the electron-withdrawing nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbons bearing the trifluoromethyl and nitro groups will be significantly deshielded. The trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct singlets (or complex multiplets if long-range coupling is resolved) for the two non-equivalent trifluoromethyl groups.[6][7]

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8] Strong absorptions corresponding to C-F stretching will also be prominent.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and trifluoromethyl radicals (CF₃).[9]

Synthesis of this compound: A Mechanistic Approach

The most viable and high-yielding synthesis of this compound involves the nitration of the commercially available starting material, 1,4-bis(trifluoromethyl)benzene.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Caption: Synthesis of this compound via Electrophilic Nitration.

Experimental Protocol: Optimized Nitration of 1,4-Bis(trifluoromethyl)benzene [4][5]

This protocol is based on a patented process designed for high yield and operational simplicity.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (91-100 mass %).

-

Formation of Nitrating Mixture: Cool the sulfuric acid and slowly add nitric acid while maintaining a low temperature. This in situ generation of the highly electrophilic nitronium ion (NO₂⁺) is critical for the reaction's success.

-

Substrate Addition: Slowly add 1,4-bis(trifluoromethyl)benzene to the nitrating mixture. The addition can be done dropwise or in portions to control the reaction exotherm.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, for instance, 80°C, for several hours (e.g., 8-12 hours) to ensure complete conversion.

-

Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The crude product, which precipitates out of the aqueous solution, is then collected by filtration.

-

Purification: The collected solid is washed with water to remove residual acid and then purified, typically by distillation or recrystallization, to yield pure this compound.

Causality in Experimental Choices:

-

Sulfuric Acid as Solvent and Catalyst: Sulfuric acid serves a dual purpose. It acts as a solvent and, more importantly, as a catalyst to generate the nitronium ion from nitric acid by protonating it and facilitating the loss of a water molecule. The concentration of sulfuric acid is crucial; concentrations between 91% and 100% have been shown to give high yields.[4][5]

-

Temperature Control: The nitration of an already deactivated ring (due to the two -CF₃ groups) requires forcing conditions (elevated temperature). However, precise temperature control is necessary to prevent side reactions and ensure regioselectivity.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the reactivity of its nitro group and the activated aromatic ring.

Reduction to 2,5-Bis(trifluoromethyl)aniline

A pivotal transformation of this compound is its reduction to the corresponding aniline. This aniline derivative is a crucial building block in the synthesis of various pharmaceuticals.

Caption: Reduction of the Nitro Group to Form the Corresponding Aniline.

Experimental Protocol: Catalytic Hydrogenation [4]

-

Catalyst Preparation: An autoclave is charged with a Raney Nickel catalyst and a suitable solvent, such as isopropanol.

-

Addition of Substrate: this compound is added to the autoclave.

-

Hydrogenation: The vessel is pressurized with hydrogen gas (e.g., to 5 kg/cm ²) and heated (e.g., to 70-90°C) with stirring. The reaction is monitored until the uptake of hydrogen ceases.

-

Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration.

-

Isolation: The solvent is removed under reduced pressure to yield 2,5-bis(trifluoromethyl)aniline.

Field-Proven Insights:

-

Choice of Catalyst: Raney Nickel is a cost-effective and efficient catalyst for nitro group reductions. Other catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be employed, sometimes offering milder reaction conditions.

-

Solvent Selection: Protic solvents like ethanol or isopropanol are commonly used for catalytic hydrogenations.

Application in Drug Synthesis: The Case of Dutasteride

2,5-Bis(trifluoromethyl)aniline, derived from the title compound, is a key intermediate in the synthesis of Dutasteride. Dutasteride is a dual inhibitor of 5α-reductase isoenzymes and is used in the treatment of benign prostatic hyperplasia.[3]

The synthesis involves the amidation of a suitable carboxylic acid derivative of the steroid backbone with 2,5-bis(trifluoromethyl)aniline.

Caption: Synthetic Pathway to Dutasteride Utilizing this compound.

This application underscores the importance of this compound in providing access to highly functionalized aniline building blocks that are essential in modern drug discovery and development.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification:

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[9]

-

May cause respiratory irritation.[9]

-

Combustible liquid.[9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[9]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the trifluoromethyl and nitro substituents, make it a key precursor for the synthesis of complex molecules, most notably in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and professionals working with this important chemical compound.

References

- CN102382165B - Preparation method of dutasteride - Google P

-

An improved process for the preparation of dutasteride (2010) | Sambhu Prasad Sarma Mallela | 3 Citations - SciSpace. (URL: [Link])

- EP2238152B1 - Processes for preparation of dutasteride - Google P

-

PROCESSES FOR PREPARATION OF DUTASTERIDE - Patent 2238152 - EPO. (URL: [Link])

-

AN EFFICIENT SYNTHESIS OF DUTASTERIDE: UTILIZING BENZOYL GROUP AS NOVEL LACTAMIC PROTECTING GROUP - Rasayan Journal of Chemistry. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

- EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)

- US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

1-Nitro-2,5-bis(trifluoromethyl)benzene | C8H3F6NO2 | CID 2734048 - PubChem. (URL: [Link])

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (URL: [Link])

-

Benzene, (trifluoromethyl)- - the NIST WebBook. (URL: [Link])

-

1-Nitro-2,5-bis(trifluoromethyl)benzene, 25g, Each. (URL: [Link])

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 320-88-7: this compound [cymitquimica.com]

- 4. EP1468983A1 - Process for producing this compound - Google Patents [patents.google.com]

- 5. US6930214B2 - Process for producing this compound - Google Patents [patents.google.com]

- 6. biophysics.org [biophysics.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,5-Bis(trifluoromethyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physical properties is fundamental to its successful application in research and development. This guide provides an in-depth technical overview of 2,5-Bis(trifluoromethyl)nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique electronic properties conferred by the two trifluoromethyl groups and the nitro group make this molecule a subject of significant interest. This document moves beyond a simple listing of data points, offering insights into the causality behind its characteristics and providing detailed methodologies for their verification.

Molecular and Chemical Identity

This compound is an aromatic organic compound with the chemical formula C₈H₃F₆NO₂.[1][2] Its structure consists of a benzene ring substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 5, and a nitro (-NO₂) group at position 1.

Systematic IUPAC Name: 1-Nitro-2,5-bis(trifluoromethyl)benzene

Common Synonyms: 2,5-Di(trifluoromethyl)nitrobenzene, 2-Nitro-1,4-bis(trifluoromethyl)benzene[1]

CAS Registry Number: 320-88-7[1]

The presence of the strongly electron-withdrawing trifluoromethyl and nitro groups significantly influences the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.[2]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 259.11 g/mol | [1][2] |

| Appearance | Pale yellow to yellow liquid | [1][3] |

| Physical State at Room Temperature | Reported as a liquid. | [1][3] |

| Boiling Point | 70-75 °C at 15 mmHg | [1][3] |

| Density | Approximately 1.57 g/cm³ | [2] |

| Refractive Index | 1.422 - 1.4255 | [3] |

| Solubility | Soluble in chloroform and methanol. | [3] |

| Storage | Store at 2-8°C in a cool, dark, and well-ventilated place. | [3][4] |

Spectroscopic Characterization

While patents detailing the synthesis of this compound confirm its characterization by NMR, IR, and mass spectrometry, the specific spectral data is not publicly available.[5][6] The following sections describe the expected spectral characteristics based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to be complex due to the unsymmetrical substitution pattern and potential for fluorine-proton coupling. The three aromatic protons would likely appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm), shifted downfield due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum would display eight distinct signals for the aromatic carbons. The carbons attached to the trifluoromethyl and nitro groups would be significantly deshielded. The trifluoromethyl carbons would appear as quartets due to carbon-fluorine coupling.

Expected ¹⁹F NMR Spectrum: The fluorine NMR spectrum is expected to show two distinct singlets, one for each of the trifluoromethyl groups, as they are in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.

-

C-F stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of approximately 259. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and sequential loss of fluorine atoms or a CF₃ group (69 Da).

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating systems, ensuring accurate and reproducible results.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes and provides an accurate boiling point at reduced pressure.

Caption: Standard workflow for NMR sample preparation and analysis.

Caption: Workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. [1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Applications in Research and Development

The unique electronic nature of this compound makes it a valuable building block in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl groups can enhance metabolic stability and lipophilicity of the final drug molecule. [2]* Agrochemical Development: It is used in the preparation of novel pesticides and herbicides. The fluorine atoms can increase the biological activity and environmental persistence of these compounds.

-

Materials Science: This compound is also employed in the research and development of specialty chemicals, including liquid crystals and other functional materials where the presence of fluorinated aromatic rings imparts desirable physical and electronic properties. [2] The logical relationship of its properties to its applications can be visualized as follows:

Caption: Relationship between properties and applications.

Conclusion

This compound is a specialty chemical with a well-defined set of physical properties that make it a valuable intermediate in several high-value chemical industries. A thorough understanding of its characteristics, coupled with rigorous adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial processes. While a significant amount of data is available from commercial suppliers, this guide highlights the need for further independent verification and public dissemination of detailed experimental data, particularly spectroscopic information, to further aid the scientific community.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US6930214B2 - Process for producing this compound.

- Google Patents. (n.d.). EP1468983A1 - Process for producing this compound.

-

PubChem. (n.d.). 1-Nitro-2,5-bis(trifluoromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). EP1468983A1 - Process for producing this compound.

- Google Patents. (n.d.). US6930214B2 - Process for producing this compound.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 320-88-7 [m.chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. EP1468983A1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. US6930214B2 - Process for producing this compound - Google Patents [patents.google.com]

2,5-Bis(trifluoromethyl)nitrobenzene molecular structure and weight

An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)nitrobenzene: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in the synthesis of pharmaceuticals and advanced materials. We will delve into its molecular characteristics, synthesis protocols, chemical reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Fluorinated Building Block

This compound is an aromatic organic compound distinguished by a benzene ring substituted with one nitro group and two trifluoromethyl (CF₃) groups. Its chemical significance stems from the profound electron-withdrawing nature of these substituents, which dramatically influences the reactivity of the aromatic ring. This property makes it a highly valuable precursor for creating complex molecules with enhanced metabolic stability and lipophilicity, attributes that are highly sought after in modern drug design.[1][2] The presence of multiple fluorine atoms imparts unique physical and chemical properties, establishing this compound as a key intermediate in the production of agrochemicals, specialty chemicals, and particularly, pharmaceuticals like Dutasteride.[3][4][5]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is central to its chemical behavior. The benzene core is substituted at the 1, 2, and 5 positions. The powerful inductive and resonance effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups render the aromatic ring electron-deficient, which is the cornerstone of its synthetic utility.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed for self-validation through in-process checks and final product analysis.

-

Reactor Preparation: In a clean, dry, glass-lined reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, charge the solvent, which is an acid selected from sulfuric acid (91-100 mass %) or fuming sulfuric acid (≤20 mass % SO₃). [4][5]Cool the reactor in an ice bath.

-

Nitrating Mixture Preparation: Slowly add nitric acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained below 20°C. The formation of the nitronium ion is an exothermic process requiring careful control.

-

Substrate Addition: Slowly add 1,4-bis(trifluoromethyl)benzene to the nitrating mixture via the dropping funnel. The rate of addition must be controlled to manage the reaction exotherm.

-

Reaction: After the addition is complete, slowly raise the temperature to the target range (e.g., 80-90°C) and maintain for several hours (e.g., 8 hours). [4]5. In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the organic product.

-

Extraction & Washing: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product Analysis: The crude product is purified, typically by vacuum distillation. [6]The final product's identity and purity should be confirmed using GC-MS, ¹H-NMR, and ¹⁹F-NMR, comparing the spectral data against known standards. [4]

Reactivity and Key Applications in Drug Development

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. [1]This reactivity is a cornerstone of its utility.

A primary application is its role as a key intermediate in the synthesis of Dutasteride , a dual inhibitor of 5α-reductase used to treat benign prostatic hyperplasia. [3][4]The synthesis involves the reduction of the nitro group to an amine, forming 2,5-bis(trifluoromethyl)aniline, which then undergoes further reactions. [4]

Caption: Key synthetic transformations and applications of the title compound.

Beyond pharmaceuticals, its unique electronic and physical properties make it a building block for:

-

Agrochemicals: Developing new pesticides and herbicides where metabolic stability and efficacy are crucial. [1][2]* Specialty Chemicals: Synthesizing fluorinated materials for applications in liquid crystals and high-performance polymers. [1][2]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

| Hazard Type | GHS Classification | Precautionary Statement | Source(s) |

| Skin Contact | Skin Irritation, Category 2 | H315: Causes skin irritation. | [7][8][9] |

| Eye Contact | Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation. | [7][8][9] |

| Inhalation | STOT - Single Exposure, Category 3 | H335: May cause respiratory irritation. | [7][9] |

| Toxicity | Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [10] |

Protocol for Safe Handling

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. [7][8]Ensure that safety showers and eyewash stations are readily accessible. [9]2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield. [8][9] * Clothing: A lab coat or protective clothing is mandatory to prevent skin contact. [7]3. Handling: Avoid contact with skin, eyes, and clothing. [8][11]Keep away from heat, sparks, and open flames. [8][9]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7][8]Keep it segregated from incompatible materials.

-

-

Spill & Disposal: In case of a spill, use an absorbent material and dispose of the waste in accordance with local, state, and federal regulations. [8]Prevent the product from entering drains. [8]

Conclusion

This compound is more than a simple aromatic compound; it is a highly engineered building block whose value is derived directly from its unique electronic structure. The strategic placement of two trifluoromethyl groups and a nitro group creates a powerful synthetic intermediate, enabling the construction of complex molecules for critical applications in medicine and material science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its properties for innovation.

References

- This compound - MySkinRecipes. (n.d.).

- CAS 320-88-7: this compound - CymitQuimica. (n.d.).

- Safety Data Sheet - Version 5.0 - LGC Standards. (2019, August 11).

- This compound CAS#: 320-88-7 - ChemicalBook. (n.d.).

- US Patent US6930214B2 - Process for producing this compound. (2005). Google Patents.

- Buy 2,5-bis-(Trifluoromethyl)nitrobenzene from GIHI CHEMICALS CO.,LIMITED - ECHEMI. (n.d.).

- EP1468983A1 - Process for producing this compound. (2004). Google Patents.

- This compound | LGC Standards. (n.d.).

- WO2003062187A1 - Process for producing this compound. (2003). Google Patents.

- 1-Nitro-2,5-bis(trifluoromethyl)benzene - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 31).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).

- 1-Nitro-2,5-bis(trifluoromethyl)benzene | C8H3F6NO2 | CID 2734048 - PubChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- DE60317626T2 - PROCESS FOR PREPARING 2,5-BIS (TRIFLUOROMETHYL) NITROBENZOLE. (2003). Google Patents.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 320-88-7: this compound [cymitquimica.com]

- 4. US6930214B2 - Process for producing this compound - Google Patents [patents.google.com]

- 5. EP1468983A1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. This compound CAS#: 320-88-7 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lgcstandards.com [lgcstandards.com]

synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene from 1,4-bis(trifluoromethyl)benzene

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene from 1,4-Bis(trifluoromethyl)benzene

Introduction

This compound is a critical intermediate in the synthesis of a variety of high-value chemical entities, including pharmaceuticals and agrochemicals.[1][2][3] Its molecular architecture, featuring a nitro group and two strongly electron-withdrawing trifluoromethyl groups on a benzene ring, makes it a versatile building block.[3][4] Specifically, this compound is a known precursor for therapeutic agents used in the treatment of conditions like benign prostatic hyperplasia.[2][4] The presence of trifluoromethyl (-CF3) groups is particularly significant in drug development, as they can enhance properties such as metabolic stability and lipophilicity.[3][5]

This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic nitration of the industrially available starting material, 1,4-bis(trifluoromethyl)benzene.[1][2] We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss the critical process parameters that influence yield, and outline the necessary safety precautions for this transformation.

Scientific Principles: The Mechanism of Electrophilic Aromatic Nitration

The conversion of 1,4-bis(trifluoromethyl)benzene to this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[6] However, the reaction is challenging due to the profound electronic effects of the two trifluoromethyl substituents.

Substituent Effects on the Aromatic Ring

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[7] Consequently, 1,4-bis(trifluoromethyl)benzene is a highly deactivated aromatic ring, meaning its electron density is significantly reduced. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[7][8] Overcoming this deactivation requires forcing reaction conditions, such as high temperatures and the use of potent nitrating systems.[1][2][9]

The reaction proceeds in three key stages:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[10][11][12] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[13]

-

Electrophilic Attack: The π-electron system of the deactivated benzene ring attacks the nitronium ion. This is the slow, rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity.[8][11] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][11]

-

Re-aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the newly attached nitro group.[10][11] This restores the aromaticity of the ring, yielding the final product, this compound.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Optimized Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for achieving high yields in the nitration of 1,4-bis(trifluoromethyl)benzene.[1][2]

Reagents and Equipment

-

Reagents:

-

1,4-Bis(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (96-100 mass%) or Fuming Sulfuric Acid (≤20 mass% SO₃)

-

Fuming Nitric Acid (≥90 mass%)

-

Ice water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Step-by-Step Procedure

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the selected sulfuric acid (e.g., 100 mass% H₂SO₄). Begin stirring and cool the flask in an ice bath.

-

Addition of Nitric Acid: Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10°C. This creates the "mixed acid" nitrating agent.

-

Addition of Substrate: To the cold mixed acid, add 1,4-bis(trifluoromethyl)benzene dropwise or in small portions.[1] The rate of addition should be controlled to keep the internal temperature within a specified range (e.g., below 20°C).

-

Reaction: After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 80°C) and maintain it for several hours (e.g., 8-12 hours) with vigorous stirring.[1][2] Monitor the reaction progress by a suitable method like GC analysis if possible.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a pure liquid.[1][2]

Sources

- 1. EP1468983A1 - Process for producing this compound - Google Patents [patents.google.com]

- 2. US6930214B2 - Process for producing this compound - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS 320-88-7: this compound [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. science-revision.co.uk [science-revision.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

electrophilic nitration of 1,4-bis(trifluoromethyl)benzene

An In-depth Technical Guide to the Electrophilic Nitration of 1,4-Bis(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive examination of the , a critical transformation for synthesizing valuable intermediates in the pharmaceutical and agrochemical industries. The presence of two strongly deactivating trifluoromethyl groups on the aromatic ring presents significant synthetic challenges, necessitating harsh reaction conditions. This document elucidates the underlying mechanistic principles, details field-proven experimental protocols, addresses common challenges, and outlines essential safety procedures. It is intended for researchers, chemists, and drug development professionals seeking to perform this challenging reaction with a high degree of success and safety.

Introduction: The Challenge of a Highly Deactivated Aromatic System

1,4-Bis(trifluoromethyl)benzene is a unique aromatic substrate characterized by its exceptional chemical and thermal stability. This stability is conferred by the two trifluoromethyl (-CF₃) groups, which are among the most powerful electron-withdrawing and deactivating groups in the context of Electrophilic Aromatic Substitution (EAS).[1][2]

The -CF₃ group deactivates the benzene ring through a strong inductive effect (-I), where the highly electronegative fluorine atoms pull electron density away from the ring through the sigma bond framework.[2][3] This reduction in electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][4] Consequently, the nitration of 1,4-bis(trifluoromethyl)benzene requires forcing conditions far more rigorous than those used for benzene or activated derivatives.[5] Despite being deactivating, the -CF₃ groups are ortho, para-directing; however, due to steric hindrance and the extreme deactivation, substitution primarily occurs at the positions ortho to the trifluoromethyl groups, leading to the formation of 2-nitro-1,4-bis(trifluoromethyl)benzene (also known as 2,5-bis(trifluoromethyl)nitrobenzene).

This guide will navigate the theoretical and practical aspects of overcoming this high activation barrier to achieve efficient nitration.

Reaction Mechanism and Theoretical Considerations

The electrophilic nitration of any aromatic compound proceeds via a well-established three-step mechanism.[6][7] The severe deactivation of 1,4-bis(trifluoromethyl)benzene does not change the fundamental pathway but significantly impacts the energetics of the rate-determining step.

Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated or fuming sulfuric acid.[5][8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[9]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex (Rate-Determining Step) The electron-poor aromatic ring of 1,4-bis(trifluoromethyl)benzene attacks the nitronium ion. This step is the slowest and therefore rate-determining. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The strong electron-withdrawing nature of the two -CF₃ groups destabilizes this positively charged intermediate, resulting in a very high activation energy for this step.[4]

Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group.[9] This final, rapid step restores the aromatic π-system, yielding the final product, 2-nitro-1,4-bis(trifluoromethyl)benzene.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Reactivity of 2,5-Bis(trifluoromethyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Building Block

2,5-Bis(trifluoromethyl)nitrobenzene is a key aromatic compound whose unique electronic properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of two potent electron-withdrawing trifluoromethyl (-CF3) groups, in conjunction with a nitro (-NO2) group, profoundly influences the reactivity of the benzene ring, rendering it highly susceptible to specific classes of chemical transformations.[2][4][5] This guide provides a comprehensive exploration of the core reactivity of this molecule, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Electron-Deficient Nucleus: A Hub of Reactivity

The defining characteristic of this compound is its severely electron-deficient aromatic ring. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, acting through a powerful negative inductive effect (-I). The nitro group further deactivates the ring through both inductive and resonance effects (-I, -M). This synergistic electron withdrawal creates a highly electrophilic aromatic system, predisposing the molecule to nucleophilic attack.

This electronic landscape dictates the two primary modes of reactivity:

-

Nucleophilic Aromatic Substitution (SNA r): The electron-poor nature of the ring makes it an excellent substrate for the displacement of a suitable leaving group by a nucleophile.[1]

-

Reduction of the Nitro Group: The nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a diverse array of derivatives.

Synthesis of the Core Moiety: this compound

The most common and industrially viable route to this compound is through the nitration of 1,4-bis(trifluoromethyl)benzene.[6][7][8] The strong deactivating nature of the two -CF3 groups necessitates harsh reaction conditions to achieve nitration.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 1,4-Bis(trifluoromethyl)benzene[6][7]

-

Reagent Preparation: In a flask equipped with a dropping funnel, stirrer, and thermometer, carefully prepare a nitrating mixture of concentrated sulfuric acid (96%) and fuming nitric acid (97%). The ratio and concentration of these acids are critical for optimizing the yield.

-

Reaction Setup: Cool the nitrating mixture in an ice bath.

-

Addition of Substrate: Slowly add 1,4-bis(trifluoromethyl)benzene to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to the specified temperature (e.g., 80°C) and stir for several hours to ensure complete conversion.[9]

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[6][7]

| Parameter | Condition | Yield (%) | Reference |

| Sulfuric Acid Conc. | 96% | 70.3 | [6] |

| Sulfuric Acid Conc. | 100% | 72.7 | [6] |

| Sulfuric Acid Conc. | 90% | 39.1 | [6] |

| Fuming Sulfuric Acid | 10% SO₃ | 65.3 | [6] |

| Fuming Sulfuric Acid | 24% SO₃ | 32.5 | [6] |

Causality Behind Experimental Choices: The use of a strong acid medium, such as fuming sulfuric acid, is essential to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivating effect of the trifluoromethyl groups. The reaction temperature and time are optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Nucleophilic Aromatic Substitution: A Cornerstone of Reactivity

The powerfully electron-withdrawing substituents on this compound make it an excellent substrate for nucleophilic aromatic substitution (SNA r).[1][10] In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. For this to occur, a suitable leaving group must be present on the ring. While the nitro group itself is not typically displaced, if a halogen atom is also present, it can be readily substituted.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the point of nucleophilic attack.[10][11]

Mechanism of Nucleophilic Aromatic Substitution (SNA r)

Caption: Generalized mechanism of nucleophilic aromatic substitution.

While this compound itself lacks a good leaving group for direct SNA r, its derivatives, such as those containing a halogen, are highly reactive. For instance, the reaction of a fluorinated analog with an amine would proceed readily.

Reduction of the Nitro Group: Gateway to Anilines

A pivotal reaction of this compound is the reduction of the nitro group to an amine, yielding 2,5-bis(trifluoromethyl)aniline.[4][12] This aniline is a crucial building block for numerous pharmaceuticals, including the anti-benign prostatic hyperplasia drug, Dutasteride.[2][12]

The reduction is most commonly achieved through catalytic hydrogenation.[7][12]

Workflow for the Catalytic Hydrogenation of this compound

Caption: Workflow for the catalytic hydrogenation of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation to 2,5-Bis(trifluoromethyl)aniline[7][12]

-

Reaction Setup: To an autoclave, add a suitable catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), and a solvent, typically isopropanol or ethanol.

-

Addition of Substrate: Add this compound to the autoclave.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 kg/cm ²) and heat to the reaction temperature (e.g., 70-90°C) with stirring.

-

Reaction Monitoring: Maintain the reaction under these conditions for several hours until the reaction is complete, which can be monitored by techniques such as GC or TLC.

-

Workup: Cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Purification: Remove the catalyst by filtration through a pad of celite. Wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 2,5-bis(trifluoromethyl)aniline. Further purification can be achieved by distillation or crystallization.

| Catalyst | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Time (h) | Yield (%) | Reference |

| Raney Nickel | Isopropanol | 70-90 | 5 | 8 | 73 | [7][12] |

| Pd/C (10%) | Ethanol | 25 | 4 bar | 6 | High | [13] |

Causality Behind Experimental Choices: Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction. The choice of catalyst (e.g., Raney Nickel, Pd/C) influences the reaction rate and selectivity. The solvent is chosen for its ability to dissolve the substrate and for its compatibility with the reaction conditions. The reaction is carried out under pressure to increase the concentration of hydrogen, thereby accelerating the reaction rate.

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry and materials science.[14] The trifluoromethyl groups can enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles.[1][14]

-

Pharmaceuticals: As mentioned, 2,5-bis(trifluoromethyl)aniline is a key precursor to Dutasteride.[2][12] The unique electronic and steric properties of this aniline make it a valuable synthon for a range of other bioactive molecules.[5]

-

Agrochemicals: The strong electron-withdrawing nature of the substituents can impart potent herbicidal or pesticidal activity.[6][7][14]

-

Functional Materials: These fluorinated aromatics are also used in the development of specialty chemicals, such as liquid crystals and high-performance polymers, where they contribute to desirable physical and electronic properties.[1][14]

Conclusion

This compound is a molecule defined by its pronounced electrophilic character. This property is the cornerstone of its reactivity, making it a versatile platform for the synthesis of complex and valuable molecules. A thorough understanding of its synthesis, its propensity for nucleophilic aromatic substitution (in its derivatized forms), and the facile reduction of its nitro group empowers researchers to strategically incorporate this building block into their synthetic designs, paving the way for innovations in medicine, agriculture, and materials science.

References

- Process for producing this compound.

- 2,5-Bis(trifluoromethyl)aniline | 328-93-8. ChemicalBook.

- Understanding the Chemical Properties and Synthesis of 2,5-Bis(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.

- Process for producing this compound.

- This compound. MySkinRecipes.

- The Chemical Properties and Synthesis Applications of 2,5-Bis(trifluoromethyl)aniline.

- CAS 320-88-7: this compound. CymitQuimica.

- Process for producing this compound.

- 1-Nitro-2,5-bis(trifluoromethyl)benzene. Chem-Impex.

- PROCESS FOR PREPARING 2,5-BIS (TRIFLUOROMETHYL) NITROBENZOLE.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.

- 2,5-Bis(trifluoromethyl)aniline. Chem-Impex.

- Nucleophilic arom

- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p. Chemistry Stack Exchange.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

- This compound. ChemicalBook.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 320-88-7: this compound [cymitquimica.com]

- 3. DE60317626T2 - PROCESS FOR PREPARING 2,5-BIS (TRIFLUOROMETHYL) NITROBENZOLE - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. US6930214B2 - Process for producing this compound - Google Patents [patents.google.com]

- 7. EP1468983A1 - Process for producing this compound - Google Patents [patents.google.com]

- 8. WO2003062187A1 - Process for producing this compound - Google Patents [patents.google.com]

- 9. This compound | 320-88-7 [chemicalbook.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 2,5-Bis(trifluoromethyl)aniline | 328-93-8 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Bis(trifluoromethyl)nitrobenzene

Introduction

2,5-Bis(trifluoromethyl)nitrobenzene is a key fluorinated aromatic compound with significant utility as a synthesis intermediate in the development of pharmaceuticals, agrochemicals, and various functional materials.[1][2] The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups and a nitro (NO₂) group on the benzene ring imparts unique chemical properties, making it a valuable building block for complex molecules.[3] Rigorous structural confirmation and purity assessment are paramount in these applications. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the data itself, but on the underlying principles that dictate the spectral outcomes, providing researchers with a framework for interpretation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a multi-dimensional view of the molecular architecture. The strong inductive and resonance effects of the nitro and trifluoromethyl substituents create a highly deshielded aromatic system, which is a key diagnostic feature.[4][5]

Expert Analysis & Predicted Spectral Data

The substitution pattern (1-nitro, 2-CF₃, 5-CF₃) renders all three aromatic protons and all six ring carbons chemically non-equivalent, leading to a complex but interpretable spectrum.

-

¹H NMR Spectroscopy: The three protons on the aromatic ring (at positions 3, 4, and 6) will all appear significantly downfield (typically > 8.0 ppm) due to the cumulative electron-withdrawing effects of the substituents. They form a complex three-spin system. The proton at C-6, being ortho to the nitro group, is expected to be the most deshielded. The proton at C-3, ortho to a CF₃ group, will also be significantly downfield. The proton at C-4 will be influenced by both groups. Long-range coupling between the protons and the fluorine nuclei (⁴J-HF) may also be observed, further complicating the multiplets. For comparison, the ortho protons in nitrobenzene appear around 8.25 ppm.[4][6]

-

¹³C NMR Spectroscopy: Eight distinct carbon signals are expected: six for the aromatic ring and two for the CF₃ groups. The carbons directly bonded to the substituents (C1, C2, C5) will be highly influenced. The carbons of the CF₃ groups will appear as quartets due to strong one-bond coupling to fluorine (¹J-CF), a characteristic signature. The aromatic carbons will also exhibit smaller C-F couplings. The chemical shifts are influenced by a combination of diamagnetic and paramagnetic shielding effects, which can sometimes lead to non-intuitive ordering compared to proton shifts.[4]

-

¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the structure. Since the two CF₃ groups are in chemically different environments (one at C-2, ortho to the nitro group; the other at C-5, meta to the nitro group), two distinct signals are expected. As there are no other fluorine atoms nearby, these signals will likely appear as singlets. Their chemical shifts, typically reported relative to CFCl₃, are highly sensitive to their electronic environment. For instance, the ¹⁹F chemical shift for 1-nitro-2-(trifluoromethyl)benzene is around -60 ppm, while for 1-nitro-4-(trifluoromethyl)benzene it is around -63 ppm, illustrating the sensitivity to substituent position.[7]

Table 1: Summary of Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 8.0 | Multiplet (d or dd) | H-6 |

| > 8.0 | Multiplet (d or dd) | H-3 | |

| > 8.0 | Multiplet (d or dd) | H-4 | |

| ¹³C | 120-150 | Multiple signals | Aromatic Carbons (C1-C6) |

| ~122 (q, ¹J-CF ≈ 272 Hz) | Quartet | CF₃ Carbon | |

| ~123 (q, ¹J-CF ≈ 272 Hz) | Quartet | CF₃ Carbon | |

| ¹⁹F | ~ -60 to -64 | Singlet | CF₃ at C-2 |

| ~ -60 to -64 | Singlet | CF₃ at C-5 |

Note: Chemical shifts are predictions based on substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Field-Proven Experimental Protocol: NMR Analysis

This protocol ensures the acquisition of high-quality, verifiable NMR data.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. Ensure the solvent is free from water.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or a secondary standard like trifluorotoluene (δ ≈ -63.7 ppm) can be used, or the spectrometer can be referenced internally to the deuterium lock frequency.[8]

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Tuning and Matching: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). This step is critical for maximizing signal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines.

-

Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. An inverse-gated decoupling sequence can be used for more accurate integration if needed.

-

¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a spectrum can be obtained relatively quickly.

-

Workflow Visualization: NMR Spectroscopy

Caption: Workflow for structural elucidation via multi-nuclear NMR.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the key functional groups within the molecule. By measuring the absorption of infrared radiation corresponding to specific molecular vibrations, we can create a "fingerprint" that is characteristic of this compound.

Expert Analysis & Predicted Spectral Data

The IR spectrum will be dominated by strong absorptions from the N-O bonds of the nitro group and the C-F bonds of the trifluoromethyl groups.

-

Aromatic Ring Vibrations: Look for the C-H stretching vibrations just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[9] The characteristic C=C in-ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[10]

-

Nitro Group Vibrations: The nitro group is the most prominent feature. It will exhibit two very strong and characteristic stretching bands: an asymmetrical stretch (νas) typically between 1570-1490 cm⁻¹ and a symmetrical stretch (νs) between 1390-1300 cm⁻¹.[11][12] For aromatic nitro compounds, these are often found near 1530 cm⁻¹ and 1350 cm⁻¹.

-

Trifluoromethyl Group Vibrations: The C-F bonds give rise to very strong and often broad absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹. These absorptions are a clear indicator of the presence of the CF₃ groups.

Table 2: Summary of Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3150 - 3050 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Weak | Aromatic C=C In-Ring Stretch |

| 1570 - 1520 | Strong | NO₂ Asymmetric Stretch |

| 1360 - 1340 | Strong | NO₂ Symmetric Stretch |

| 1350 - 1100 | Very Strong, Broad | C-F Stretch |

| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |

Field-Proven Experimental Protocol: Thin-Film IR Analysis

As this compound is a liquid or low-melting solid, the thin-film method is the most direct and reliable.[3]

-

Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture from fingerprints.

-

Sample Application: Place a single small drop of the liquid sample onto the center of one salt plate.

-

Create Film: Place the second salt plate on top of the first and gently rotate them a quarter turn against each other to spread the drop into a thin, uniform film. The film should be transparent, not cloudy.

-

Acquire Spectrum: Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Background Scan: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., dichloromethane or hexane), followed by a final rinse with ethanol. Store the plates in a desiccator.

Workflow Visualization: FT-IR Spectroscopy

Caption: Workflow for functional group analysis via FT-IR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[2][13]

Expert Analysis & Predicted Fragmentation Pattern

The molecular formula C₈H₃F₆NO₂ corresponds to a molecular weight of 259.11 g/mol .[3][14] The EI mass spectrum is expected to show a clear molecular ion peak and characteristic fragments resulting from the cleavage of the nitro group.

-

Molecular Ion (M⁺˙): The most important peak will be the molecular ion at m/z 259 . Its presence confirms the molecular weight of the compound.

-

Key Fragmentations: The fragmentation of nitroaromatics is well-understood.[15][16] The primary fragmentation pathways involve the nitro group:

-

Loss of NO₂: A peak at m/z 213 ([M - 46]⁺) corresponding to the loss of a nitro radical (•NO₂). This is often a significant fragment.

-

Loss of NO: A peak at m/z 229 ([M - 30]⁺) from the loss of nitric oxide (•NO), often following an oxygen rearrangement.

-